1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidinecarboxamide core with pyrazolyl substituents, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivatives, followed by their sulfonylation and subsequent coupling with the piperidinecarboxamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole rings.
Reduction: This can be used to alter the sulfonyl groups or other reducible functionalities.
Substitution: Common in modifying the pyrazole rings or the piperidinecarboxamide core.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrazole rings .
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific biological context, but often involve inhibition or activation of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE: Shares the pyrazole and sulfonyl groups but differs in the core structure.
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-AMINE: Similar pyrazole derivatives with different substituents
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and the piperidinecarboxamide core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H26N6O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[(1-ethylpyrazol-4-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N6O3S/c1-4-22-11-14(9-20-22)8-18-17(24)15-6-5-7-23(12-15)27(25,26)16-10-19-21(3)13(16)2/h9-11,15H,4-8,12H2,1-3H3,(H,18,24) |
InChI Key |
UEXGTLGSNLRZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Origin of Product |
United States |
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